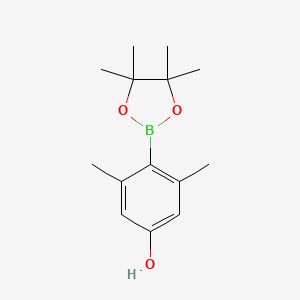

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

描述

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound characterized by the presence of a phenol group substituted with a boronic ester. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring both phenolic and boronic ester functionalities, makes it a versatile intermediate in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethylphenol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄).

Procedure: The 3,5-dimethylphenol is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under an inert atmosphere (e.g., nitrogen) at elevated temperatures (typically 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.

化学反应分析

Types of Reactions

Oxidation: The phenolic group can undergo oxidation to form quinones.

Reduction: The boronic ester can be reduced to form the corresponding borane.

Substitution: The phenolic hydrogen can be substituted with various electrophiles (e.g., alkyl halides) to form ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of boranes.

Substitution: Formation of alkylated phenols (ethers).

科学研究应用

Chemistry

In organic chemistry, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

This compound is used in the development of boron-containing drugs, which have applications in cancer therapy (e.g., boron neutron capture therapy). Its ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of polymers and advanced materials. Its boronic ester functionality allows for the formation of complex molecular architectures, which are essential in materials science.

作用机制

The mechanism by which 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the electron-donating effects of the methyl groups on the phenol ring, which enhance the reactivity of the boronic ester.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Lacks the methyl groups and dioxaborolane ring, making it less sterically hindered.

4-Bromo-3,5-dimethylphenol: Contains a bromine atom instead of the boronic ester, leading to different reactivity.

3,5-Dimethylphenol: Lacks the boronic ester group, limiting its use in cross-coupling reactions.

Uniqueness

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its dual functionality, combining a phenolic group with a boronic ester. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in both academic and industrial research.

生物活性

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural properties that allow for diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

- Chemical Name : this compound

- Molecular Formula : CHBNO

- Molecular Weight : 223.08 g/mol

- CAS Number : 832114-00-8

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluating its effects on various cancer cell lines demonstrated significant inhibition of cell proliferation:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <0.01 | Induction of apoptosis via caspase activation |

| HL-60 | 0.56 | Inhibition of tubulin polymerization |

| A549 | 0.87 | Cell cycle arrest and apoptosis |

The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays .

The primary mechanism through which this compound exerts its biological effects includes:

- Inhibition of Tubulin Polymerization : Similar to well-known chemotherapeutics like colchicine.

- Caspase Activation : Leading to programmed cell death in cancerous cells.

- Cell Cycle Arrest : Particularly in the G2/M phase.

Study 1: Antiproliferative Effects on Breast Cancer Cells

In a recent study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound displayed an IC value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (IC = 17.02 µM). The selectivity index indicated a favorable safety profile against normal cells .

Study 2: Evaluation Against Leukemia Cell Lines

Another investigation assessed the compound's efficacy against human myeloid leukemia cell lines (HL-60 and U937). Results showed a potent inhibition of cell growth and a marked increase in apoptotic markers compared to untreated controls .

属性

IUPAC Name |

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBINMYCBLXSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。